“1-(2,6-Dimethylphenyl)ethanol” is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.2176 . It is also known by other systematic names such as “BENZENEMETHANOL, A,2,6-TRIMETHYL-” and "ALPHA,2,6-TRIMETHYLBENZYL ALCOHOL" .
The synthesis of “1-(2,6-Dimethylphenyl)ethanol” could involve nucleophilic substitution reactions. For instance, it was found that the nucleophile 2,6-dimethylphenol prefers an SN2 mechanism when reacted with 1-bromopentane and 2-bromopentane .
The molecular structure of “1-(2,6-Dimethylphenyl)ethanol” can be represented by the SMILES string CC(O)C1=C(C)C=CC=C1C
and the InChI string InChI=1S/C10H14O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9,11H,1-3H3
.
The chemical reactions involving “1-(2,6-Dimethylphenyl)ethanol” could be complex and dependent on the conditions. For example, in a nucleophilic substitution experiment, it was found that 2,6-dimethylphenol prefers to do nucleophilic substitution by an SN2 mechanism .
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7